molecular formula C10H14O4 B12515173 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid

Cat. No.: B12515173
M. Wt: 198.22 g/mol
InChI Key: BIVITDRRVUSHJW-UHFFFAOYSA-N
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Description

2-(1,4-Dioxaspiro[45]decan-8-ylidene)acetic acid is a chemical compound with the molecular formula C10H14O4 It is characterized by a spirocyclic structure, which includes a 1,4-dioxaspiro[45]decane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid typically involves the reaction of cyclohexanone with ethylene glycol to form the 1,4-dioxaspiro[4.5]decane intermediate. This intermediate is then reacted with acetic acid derivatives under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,4-dioxaspiro[4.5]dec-8-ylideneacetate
  • 1,4-Dioxaspiro[4.5]decan-8-ol
  • 1,4-Dioxa-8-azaspiro[4.5]decane

Uniqueness

2-(1,4-Dioxaspiro[4.5]decan-8-ylidene)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

IUPAC Name

2-(1,4-dioxaspiro[4.5]decan-8-ylidene)acetic acid

InChI

InChI=1S/C10H14O4/c11-9(12)7-8-1-3-10(4-2-8)13-5-6-14-10/h7H,1-6H2,(H,11,12)

InChI Key

BIVITDRRVUSHJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1=CC(=O)O)OCCO2

Origin of Product

United States

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